molecular formula C21H21N3O2S B3312236 N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946304-94-5

N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3312236
CAS No.: 946304-94-5
M. Wt: 379.5 g/mol
InChI Key: YWLSWBGVGMXSQP-UHFFFAOYSA-N
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Description

N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide: is a complex organic compound that features a thiazole ring, a benzamide group, and a trimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Trimethylphenyl Moiety: The trimethylphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the trimethylphenyl moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and thiazole rings. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: NaH, alkyl halides, and various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound can exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is unique due to its combination of a thiazole ring, a benzamide group, and a trimethylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-9-14(2)19(15(3)10-13)23-18(25)11-17-12-27-21(22-17)24-20(26)16-7-5-4-6-8-16/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLSWBGVGMXSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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